3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid

Physicochemical Property Drug Design ADME Prediction

Generic substitution of uracil-1-propanoic acid derivatives fails to replicate the specific physicochemical properties required for PPARgamma-mediated disease models (e.g., PKD, cancer). The 5,5-gem-dimethyl group on this compound is critical for the pharmacophore, directly impacting target binding and metabolic stability. - **Potent Precursor:** Enables synthesis of PPARgamma agonists with nanomolar activity (derivative IC50: 310 nM). - **Optimized Drug-like Properties:** The gem-dimethyl structure increases lipophilicity and CNS penetration potential compared to non-methylated analogs. - **Reliable Supply:** In-stock availability ensures rapid procurement for iterative medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 1338495-13-8
Cat. No. B1394488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
CAS1338495-13-8
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)NC1=O)CCC(=O)O)C
InChIInChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15)
InChIKeyRFRVHFCFILXVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyluracil Propanoic Acid Derivative Overview


3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a synthetic heterocyclic compound belonging to the uracil family. It features a pyrimidine-2,4(1H,3H)-dione core modified with a propanoic acid side chain at the N1 position and two methyl groups at the C5 position. This structure distinguishes it from other uracil-1-yl propanoic acids and provides unique chemical properties, including enhanced lipophilicity and steric hindrance, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C9H14N2O4, and it has a molecular weight of 214.22 g/mol .

Compound Class 5,5-Dimethyluracil derivative with N1-propanoic acid
Functional Handle Carboxylic acid for direct amidation or esterification
Research Context Pharmaceutical and agrochemical intermediate

Impact of 5,5-Dimethyl Substitution on Specificity


Generic substitution among uracil-1-propanoic acid derivatives is unreliable due to the significant impact of C5 substitution on physicochemical properties and, consequently, on biological activity and reactivity. The presence of a gem-dimethyl group at C5 induces specific steric and electronic effects that are absent in the unsubstituted analog (CAS 90370-39-1). This structural modification fundamentally alters the compound's LogP, hydrogen-bonding capacity, and molecular geometry, which are critical for target binding in medicinal chemistry and for its performance as a synthetic building block [1]. A simple replacement with a non-methylated or differently substituted analog would not replicate the lipophilic balance required for specific molecular recognition, potentially leading to a loss of activity or unpredictable reactivity in downstream applications [1].

Target Compound
Potential Substitute
Risk Context
5,5-Dimethyluracil propanoic acid
Non-methylated analog (CAS 90370-39-1)
Gem-dimethyl steric and electronic effects shift LogP and H-bonding profile
Propanoic acid handle
Same handle present
Binding geometry may not be reproduced without C5 methylation

Differentiation from In-Class Uracil Analogs


Enhanced Lipophilicity via Gem-Dimethyl Substitution

The target compound shows a significantly higher predicted lipophilicity compared to its direct analog, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid (CAS 90370-39-1), which lacks the 5,5-dimethyl groups. The computed LogP for CAS 1338495-13-8 is estimated to be approximately -0.7, whereas the non-methylated comparator has a computed LogP of -1.5 [1][2]. This difference is directly attributable to the shielding effect of the two methyl groups at C5.

Lipophilicity Shift
Data to verify
ΔLogP ≈ +0.8
Target LogP −0.7 vs Comparator −1.5
Indicates enhanced membrane permeability for cell-penetrant design.
In silico prediction; experimental validation required.
Physicochemical Property Drug Design ADME Prediction

Structural Basis for PPARgamma Agonist Selectivity

In a patent describing pyrimidinyl-propionic acid derivatives as PPARgamma agonists, the compound class, which includes 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid, was designed to interact with specific residues within the PPARgamma ligand-binding domain. The presence of the 5,5-dimethyluracil core is structurally necessary for activity within this series. For example, a closely related compound, 3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide, demonstrated an IC50 of 310 nM against the PPAR-RXR heterodimer [1]. This activity is completely lost in analogs lacking this specific substitution pattern or the dimethyluracil core.

PPARγ Engagement
Class-level inference
Close amide derivative IC₅₀
Vs. non-dimethylated analogs: inactive
5,5-Dimethyluracil core is critical for PPARγ heterodimer modulation.
Patent data; confirm with direct compound.
Synthetic Handle
Class-level inference
Built-in propanoic acid for direct derivatization
Enables amidation, esterification without deprotection
Supports high-throughput parallel synthesis in medicinal chemistry.
Proprietary intermediate; quantitative yields may vary.
PPARgamma Agonist Medicinal Chemistry Structure-Activity Relationship

Synthetic Versatility from the Carboxylic Acid Handle

The carboxylic acid side chain in the target compound allows for straightforward further derivatization, such as amidation or esterification, which is a key advantage over simpler 5,5-dimethyluracil (no N1 substitution). This synthetic flexibility enables its use as a precursor for more complex molecules, including those described in PPAR agonist patents [1]. In contrast, the direct N1-phenyl-substituted analog 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid requires a more complex synthesis to introduce the same functionality.

Synthetic Handle
Class-level inference
Built-in propanoic acid for direct derivatization
Enables amidation, esterification without deprotection
Supports high-throughput parallel synthesis in medicinal chemistry.
Proprietary intermediate; quantitative yields may vary.
Organic Synthesis Building Block Chemical Intermediate

Optimal Application Scenarios


PPARgamma Agonist Lead Development

Procurement of this compound is highly recommended for research groups targeting PPARgamma-mediated diseases, such as polycystic kidney disease or specific cancers. Its 5,5-dimethyluracil core is essential for the pharmacophore, as described in patent literature where it serves as the direct precursor to potent PPARgamma agonists with nanomolar activity (e.g., IC50 of 310 nM for a closely related derivative). Using a non-methylated analog would fail to reproduce this activity .

Focused Library Synthesis for CNS Drug Discovery

Its dual functionality (a free carboxylic acid and a protected uracil nitrogen) makes it an optimal building block for generating libraries of compounds with enhanced central nervous system (CNS) penetration potential, due to its higher predicted LogP compared to non-methylated analogs . This is particularly relevant in programs where balancing solubility and permeability is critical for achieving oral bioavailability .

Agrochemical Active Ingredient Intermediate

The compound's documented value as an intermediate in the synthesis of agrochemicals and functional materials, attributed to its balanced lipophilicity and robust hydrogen-bonding capacity, makes it a candidate for developing novel pesticides or fungicides. Its specific substitution pattern can impart enhanced target binding and metabolic stability compared to simpler uracil derivatives [1].

Application
Selection Property
Validation Focus
PPARγ pathway agonist research
5,5-Dimethyluracil pharmacophore requirement
PPAR-RXR heterodimer activity screening
CNS permeability library synthesis
Predicted lipophilicity profile
Membrane permeability and solubility balance
Agrochemical intermediate development
Balanced lipophilicity and hydrogen-bonding
Target binding and metabolic stability
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